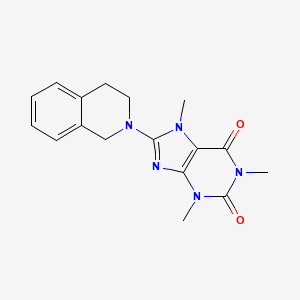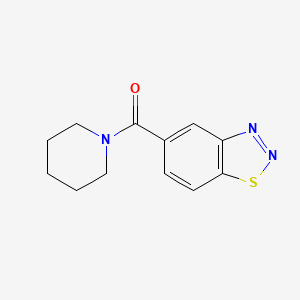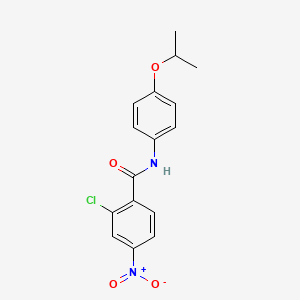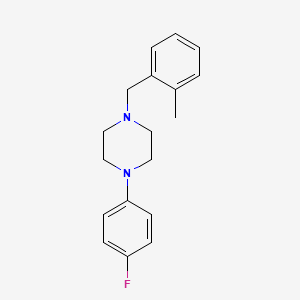
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to the compound involves complex chemical processes that result in octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives. These processes are meticulously designed to evaluate biological activities in vitro, focusing on receptor affinity and enzyme inhibition potentials. Structural features are carefully modified to enhance activity, suggesting a promising avenue for further chemical modifications (Zagórska et al., 2016).
Molecular Structure Analysis
Research into the molecular structure of isoquinoline derivatives, including the compound , has revealed significant insights into their receptor affinity, particularly towards serotonin and dopamine receptors. The structure-activity relationships established through these studies are crucial for understanding the compound's potential biological effects and guiding further modifications to optimize its activity (Chłoń-Rzepa et al., 2007).
Chemical Reactions and Properties
Intramolecular C-H arylations play a pivotal role in the synthesis of novel fused purine systems, demonstrating the compound's versatility in forming structurally complex and biologically relevant entities. This methodological approach opens pathways to designing compounds with enhanced pharmacological profiles (Čerňa et al., 2010).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular arrangements and substitutions. These properties are critical for understanding the compound's behavior in biological systems and its potential as a pharmacological agent. Studies involving crystal structure analysis provide insights into the compound's stability and reactivity, essential for developing new drugs (Aliev et al., 1997).
Chemical Properties Analysis
The chemical properties of "8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione" and its derivatives, including reactivity, stability under various conditions, and interaction with biological molecules, are fundamental for assessing its therapeutic potential. Research focusing on these aspects helps in tailoring the compound for specific biological targets, enhancing its efficacy and safety profile (Ghosh et al., 1996).
特性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-19-13-14(20(2)17(24)21(3)15(13)23)18-16(19)22-9-8-11-6-4-5-7-12(11)10-22/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHKHIPAXLISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCC4=CC=CC=C4C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethyl-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5625161.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)
![4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5625186.png)


![4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol](/img/structure/B5625202.png)
![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)

![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)
